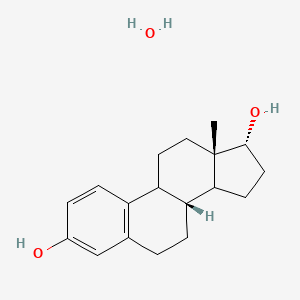
Eestradiol Hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol hemihydrate is a naturally occurring hormone circulating endogenously in females. It is a form of estradiol, which is the most potent form of estrogen, a steroid hormone that plays a crucial role in the regulation of the female reproductive system. Estradiol hemihydrate is commonly used in hormone therapy products to manage conditions associated with reduced estrogen levels, such as vulvovaginal atrophy and hot flashes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Estradiol hemihydrate can be synthesized through various methods, including the esterification of estradiol. The process involves the reaction of estradiol with an appropriate acid or acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, estradiol hemihydrate is produced using large-scale chemical synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production process is carefully monitored to maintain the required standards and to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Estradiol hemihydrate undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to form estrone, another estrogenic hormone.
Reduction: Reduction reactions can convert estrone back to estradiol.
Substitution: Various substitution reactions can modify the functional groups on the estradiol molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include estrone, estriol, and various estradiol derivatives. These products have different biological activities and are used in various therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Estradiol hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its role in cellular processes and its effects on gene expression.
Medicine: Used in hormone replacement therapy and the treatment of menopausal symptoms.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes
Wirkmechanismus
Estradiol hemihydrate exerts its effects by binding to estrogen receptors in various tissues, including the breast, uterus, ovaries, skin, prostate, bone, fat, and brain. This binding activates the estrogen receptors, leading to the modulation of gene transcription and expression in estrogen receptor-expressing cells. The physiological effects include increased bone density, reduced vaginal dryness, and decreased hot flashes .
Vergleich Mit ähnlichen Verbindungen
Estradiol hemihydrate is similar to other estrogenic compounds, such as:
- Estradiol acetate
- Estradiol benzoate
- Estradiol cypionate
- Estradiol dienanthate
- Estradiol valerate
- Ethinylestradiol
These compounds differ in their chemical structure, bioavailability, and pharmacokinetic properties. For example, ethinylestradiol has higher bioavailability and increased resistance to metabolism, making it more suitable for oral administration . Estradiol hemihydrate is unique in its specific hydration state, which affects its solubility and stability .
Eigenschaften
Molekularformel |
C18H26O3 |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |
InChI |
InChI=1S/C18H24O2.H2O/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2/t14?,15-,16?,17-,18+;/m1./s1 |
InChI-Schlüssel |
QJNCGXGNKJUDEM-DGIUNILUSA-N |
Isomerische SMILES |
C[C@]12CCC3[C@H](C1CC[C@H]2O)CCC4=C3C=CC(=C4)O.O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
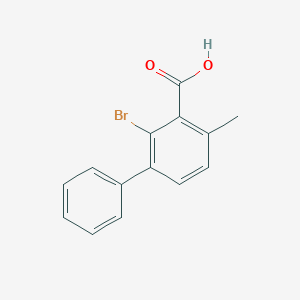
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B13822414.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)
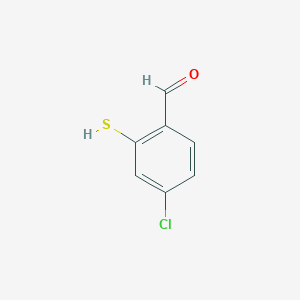
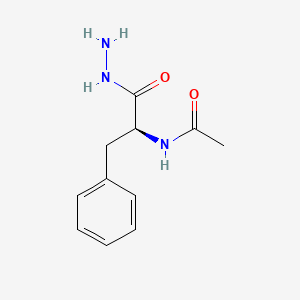


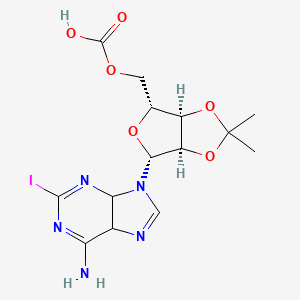
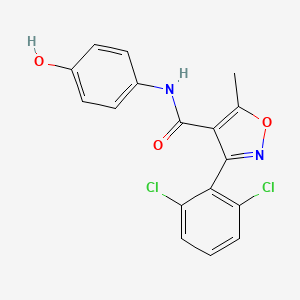
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
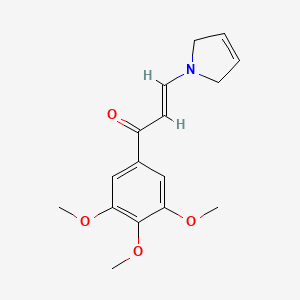
![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
